2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-2-piperazin-1-ylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-8(2,7(9)12)11-5-3-10-4-6-11;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTRIBPJPZYNOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)N1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride involves the reaction of 2-methyl-2-(piperazin-1-yl)propanamide with hydrochloric acid to form the dihydrochloride salt . The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride serves as a building block for synthesizing more complex chemical compounds. Its structure allows for diverse reactions that can lead to the development of novel materials and pharmaceuticals.
Biology
The compound has been studied for its potential biological activities , which include:
- Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics.
- Neuroprotective Effects : Similar piperazine derivatives have shown neuroprotective properties against oxidative stress, suggesting that this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease through acetylcholinesterase inhibition .
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic potential in treating various diseases, particularly infections and cancer. Its ability to modulate biological processes through receptor interaction makes it a valuable candidate for drug development .
Industry
The compound finds applications in the pharmaceutical industry , where it is utilized in the development of new drugs and therapeutic agents. Its unique properties allow for the formulation of innovative solutions in healthcare.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Activity Study : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a new antibiotic agent.
- Neuroprotective Effects Research : In vitro experiments showed that the compound could reduce neuronal damage caused by oxidative stress, indicating its promise in neurodegenerative disease treatment.
- Pharmacological Evaluation : Clinical trials have begun to assess the safety and efficacy of this compound in treating specific cancers, with preliminary results showing positive outcomes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride involves the inhibition of histidine decarboxylase, an enzyme responsible for the production of histamine . By inhibiting this enzyme, the compound can reduce histamine levels, which may be beneficial in treating certain types of cancer .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride
- CAS No.: 288379-50-0
- Molecular Formula : C₈H₁₉Cl₂N₃O
- Molecular Weight : 244.16 g/mol .
Applications: This compound is primarily used as a research chemical in medicinal chemistry, serving as a building block for synthesizing selective PI3Kδ inhibitors and other heterocyclic derivatives (e.g., pyrazolo[1,5-a]pyrimidines) .
Key Properties :
- Purity : >98% (HPLC) .
- Storage : Stable at -80°C for 6 months or -20°C for 1 month in solution form .
- Solubility : Soluble in polar solvents (e.g., DMSO, water); heating to 37°C and sonication enhance dissolution .
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between this compound and analogous piperazine derivatives.
Structural and Functional Group Comparisons
Commercial Availability and Handling
Biological Activity
2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound this compound is characterized by its piperazine moiety, which is known for enhancing the pharmacological properties of drugs. The presence of the piperazine ring often correlates with improved solubility and bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds containing piperazine derivatives exhibit significant antimicrobial properties. For instance, a related compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The mechanism involved disruption of bacterial cell integrity and inhibition of DNA gyrase activity, suggesting that similar mechanisms may be applicable to this compound .
Cytotoxicity and Anticancer Activity
The cytotoxic potential of piperazine derivatives has been explored in various cancer cell lines. Studies have shown that certain piperazine-based compounds can induce apoptosis in cancer cells through mechanisms such as the inhibition of key signaling pathways involved in cell survival and proliferation. For example, derivatives with similar structural features have shown IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer activity .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of PNT, it was found that the minimum inhibitory concentrations (MICs) against S. epidermidis and S. aureus were 1.25 μg/mL and 5.0 μg/mL respectively. This suggests a potent bactericidal effect that could be leveraged in developing new antimicrobial therapies .
Case Study 2: Anticancer Potential
Another study explored the cytotoxic effects of piperazine derivatives on human leukemia cell lines. The compounds exhibited significant cytotoxicity with IC50 values ranging from 0.12 to 2.78 µM against various cancer types, indicating their potential as therapeutic agents in oncology .
Q & A
Q. What are the standard synthetic routes for 2-methyl-2-(piperazin-1-yl)propanamide dihydrochloride, and how is its purity validated?
The compound is typically synthesized via amidation reactions. For example, coupling this compound with a carboxylic acid derivative using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling agent and TEA (triethylamine) as a base in dichloromethane (DCM) solvent . Purity is validated using high-performance liquid chromatography (HPLC; ≥97% purity) and structural confirmation via H NMR and C NMR spectroscopy. Flash chromatography (0–20% MeOH in ethyl acetate) is commonly employed for purification .
Q. What safety precautions are critical when handling this compound in laboratory settings?
While specific toxicological data are limited, general precautions include:
- Avoiding inhalation or skin contact (use fume hoods and nitrile gloves).
- Storing in airtight containers to prevent degradation.
- Disposing of waste via approved chemical protocols. Refer to GHS/CLP guidelines (e.g., P261: avoid breathing dust) for hazard mitigation .
Q. How is the solubility and stability of this compound characterized?
The dihydrochloride salt enhances solubility in polar solvents (e.g., water, methanol). Stability tests under ambient conditions (25°C, inert atmosphere) and accelerated degradation studies (e.g., 40°C/75% relative humidity) are recommended. Monitor for decomposition via HPLC and mass spectrometry .
Advanced Research Questions
Q. How can reaction yields be optimized in coupling reactions involving this compound?
Key parameters include:
- Stoichiometry : A slight excess (1.05–1.1 equivalents) of the dihydrochloride salt ensures complete reaction .
- Solvent choice : DCM or DMF improves reagent solubility and reaction kinetics.
- Catalyst : HATU outperforms other coupling agents in amidation efficiency .
- Temperature : Room temperature to 40°C balances reaction rate and byproduct formation.
Q. What analytical strategies resolve contradictions in spectroscopic data during structural elucidation?
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., CHNOS) and detect isotopic patterns .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in H NMR spectra, particularly for piperazine and propanamide moieties .
- X-ray crystallography : Definitive structural assignment if single crystals are obtainable .
Q. How does the hygroscopic nature of this compound impact experimental reproducibility?
The dihydrochloride form is hygroscopic, requiring strict moisture control:
- Use anhydrous solvents and inert gas (N/Ar) during synthesis.
- Store under desiccation (silica gel or molecular sieves).
- Pre-dry the compound in vacuo before reactions to avoid side reactions (e.g., hydrolysis) .
Q. What methodologies assess its potential as a building block for PI3Kδ inhibitors or other pharmacologically active compounds?
- Structure-activity relationship (SAR) studies : Modify the piperazine or propanamide groups and evaluate inhibitory activity against PI3Kδ isoforms.
- In vitro assays : Measure IC values using kinase activity assays.
- Molecular docking : Predict binding interactions with PI3Kδ active sites (e.g., using AutoDock Vina) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
